Meta vs. Para Isomer LogP Differentiation
The meta-tolyl isomer (target compound, CAS 63295-55-6) is expected to exhibit a lower calculated LogP relative to its para-tolyl analog (CAS 6876-73-9, reported LogP = 3.96), consistent with the general observation that meta-substituted arylsulfonamides are more polar than their para counterparts . The para-isomer's measured LogP of 3.96 reflects high lipophilicity favoring membrane partitioning but also potentially limiting aqueous solubility during formulation .
| Evidence Dimension | Octanol-water partition coefficient (LogP) – isomer differentiation |
|---|---|
| Target Compound Data | Estimated lower than 3.96 (meta-substitution increases polarity relative to para) |
| Comparator Or Baseline | Para-tolyl isomer (CAS 6876-73-9): calculated LogP = 3.96 |
| Quantified Difference | Directional: meta-isomer predicted to be more hydrophilic than para-isomer (exact ΔLogP to be experimentally determined) |
| Conditions | In silico prediction (ChemAxon/ALOGPS consensus); ChemSpace database entry for para-isomer |
Why This Matters
Meta isomers with lower LogP values often exhibit improved aqueous solubility and altered pharmacokinetic profiles, making them preferable for assays requiring aqueous compatibility or for tuning lead compound properties in medicinal chemistry campaigns.
- [1] Gowda, B.T. et al. N-(3-Methylphenyl)benzenesulfonamide. Acta Cryst. 2010, E66, o434. (Crystallographic evidence for meta-substitution conformational effects on sulfonamide geometry.) View Source
- [2] ChemSpace. N-(4-methylphenyl)naphthalene-2-sulfonamide (CAS 6876-73-9). Predicted LogP: 3.96; Polar surface area: 46 Ų. View Source
